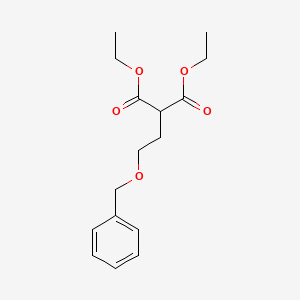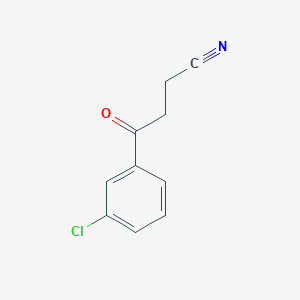
1-(Chloromethyl)-1-methylcyclopropane
Descripción general
Descripción
1-(Chloromethyl)-1-methylcyclopropane, often referred to as CMMC, is an organic compound that has been studied for its potential applications in the fields of organic synthesis, scientific research, and biochemistry. This compound is composed of a cyclopropane ring with a methyl group and a chlorine atom attached to the ring. The structure of this compound is unique, and its properties make it an attractive option for a variety of applications.
Aplicaciones Científicas De Investigación
Plant Growth Regulation
A significant area of research involves the use of 1-methylcyclopropene (1-MCP), a compound closely related to "1-(Chloromethyl)-1-methylcyclopropane" in its structural motif, as a plant growth regulator. 1-MCP has been extensively studied for its ability to inhibit ethylene action, which is crucial in controlling the ripening and senescence of fruits, vegetables, and floriculture crops. This inhibition helps in extending the shelf life and maintaining the postharvest quality of various horticultural products. The effectiveness of 1-MCP is influenced by factors such as concentration, temperature, treatment duration, and the developmental stage of the plant or plant product being treated. It has a range of effects on biological processes such as respiration, ethylene production, color changes, and softening, among others (Blankenship & Dole, 2003); (Ergun, 2006); (Watkins, 2006).
Synthetic Chemistry Applications
In synthetic chemistry, the reactivity of compounds structurally similar to "1-(Chloromethyl)-1-methylcyclopropane" has been explored for various synthetic applications. For example, methylenecyclopropane derivatives have been investigated for their potential in creating new chemical entities through reactions with aldehydes, ketones, and other compounds. These studies explore the mechanisms, yield optimization, and application of these reactions in synthesizing novel compounds with potential uses in various fields including pharmaceuticals, agrochemicals, and materials science (Miura et al., 1997).
Propiedades
IUPAC Name |
1-(chloromethyl)-1-methylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-5(4-6)2-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWLGISFTGYHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504854 | |
| Record name | 1-(Chloromethyl)-1-methylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10523-77-0 | |
| Record name | 1-(Chloromethyl)-1-methylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)




![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)



